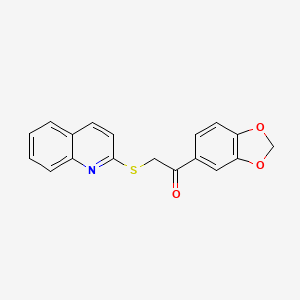

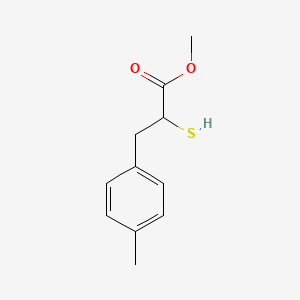

Methyl 2-mercapto-3-(4-methylphenyl)propionate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 2-mercapto-3-(4-methylphenyl)propionate, also known as MMP, is a chemical compound that belongs to the thiol ester family. It is commonly used in the fragrance industry as a musk scent and as a flavoring agent in food products. However, recent scientific research has discovered its potential as a bioactive molecule with various biochemical and physiological effects.

Scientific Research Applications

Synthesis Procedures

- C-terminal Thioester Peptides Preparation : Methyl 2-mercapto-3-(4-methylphenyl)propionate plays a role in the synthesis of C-terminal thioester peptides, utilizing a procedure based on Fmoc chemistry. This method is adaptable and efficient for preparing high-quality thioester peptides (Liu & Mayer, 2013).

Chemical Reactions and Derivatives

- Synthesis of 2-Mercapto-2-Aminopropionic Acid Derivatives : It has been involved in the synthesis of S,N-protected-2-mercapto-2-aminopropionic acid derivatives. This process includes a series of reactions and selective removal of the sulfur-protecting group, leading to further derivatives (Ottenheijm, Potman, & Vroonhoven, 2010).

Photochemical Processes

- Thiolanes and Dihydrothiophenes Synthesis : The compound has been used in light-induced synthesis, involving its reaction with alkenes or alkynes under irradiation. This leads to the formation of thiolanes and dihydrothiophenes, important in various chemical applications (Anklam & Margaretha, 1984).

Quantum Dot Regulation

- Influencing Quantum Dot Properties : The compound's variants, specifically mercapto acids with and without methyl side groups, have been used to regulate the properties of quantum dots. This includes the impact on growth rate, size distribution, and fluorescence of the quantum dots (Ma, Fang, Bai, & Guo, 2013).

Mechanism of Action

Target of Action

Methyl 2-mercapto-3-(4-methylphenyl)propionate is an organic compound with the molecular formula C4H8O2S . It is primarily used as an intermediate in organic synthesis

Mode of Action

It is known to be used in the modification of oxazolines using thiol-ene click modification . This suggests that it may interact with its targets through a thiol-ene click reaction, a type of chemical reaction where a thiol reacts with an alkene to form a thioether.

Biochemical Pathways

Its use in thiol-ene click reactions suggests that it may be involved in the modification of biochemical pathways involving oxazolines .

Pharmacokinetics

Its physical and chemical properties such as its boiling point (54-55°c at 14 torr), density (1085 g/mL at 25 °C), and solubility (soluble in Chloroform, Ethyl Acetate) may influence its pharmacokinetic properties .

Result of Action

It has been used in the colorimetric detection of mercury (ii) in a high-salinity solution using gold nanoparticles . This suggests that it may have applications in the detection of specific ions in complex solutions.

Action Environment

The action of this compound may be influenced by various environmental factors. For instance, its use in the colorimetric detection of mercury (II) suggests that its efficacy may be influenced by the salinity of the solution . Additionally, its stability may be affected by factors such as temperature and light exposure .

properties

IUPAC Name |

methyl 3-(4-methylphenyl)-2-sulfanylpropanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2S/c1-8-3-5-9(6-4-8)7-10(14)11(12)13-2/h3-6,10,14H,7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFWYWRLTEURWEQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CC(C(=O)OC)S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

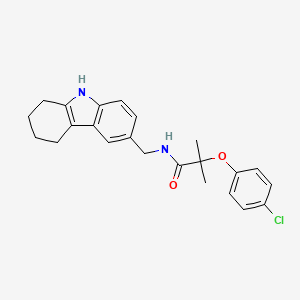

![5-bromo-N-(4H-chromeno[4,3-d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2362418.png)

![2-fluoro-N-[[5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2362419.png)

![6-(4-Chlorophenyl)-2-[1-(6-oxo-1-propan-2-ylpyridazine-3-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2362420.png)

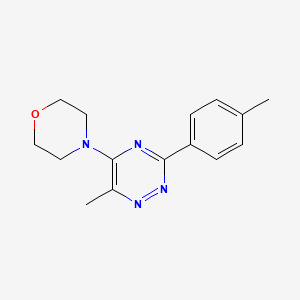

![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B2362422.png)

![5-((2,6-Dimethylmorpholino)(4-ethoxy-3-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2362426.png)

![N-[(adamantan-1-yl)methyl]-2,5-dichloro-4-methoxybenzene-1-sulfonamide](/img/structure/B2362427.png)

![4-Tert-butyl-6-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B2362432.png)

![2-(2-chlorophenyl)-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)ethanone](/img/structure/B2362433.png)